Home > Products > Screening Compounds P88917 > PEX14-PEX5 Inhibitor-5
PEX14-PEX5 Inhibitor-5 -

PEX14-PEX5 Inhibitor-5

Catalog Number: EVT-1535223
CAS Number:
Molecular Formula: C32H33N5O2
Molecular Weight: 519.649
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PEX14-PEX5 Inhibitor-5 is a first Inhibitor of PEX14-PEX5 Protein-Protein Interaction (PPI) with Trypanocidal Activity.
Overview

PEX14-PEX5 Inhibitor-5 is a small molecule designed to inhibit the interaction between the peroxisomal proteins PEX14 and PEX5, which are crucial for the import of proteins into peroxisomes. This compound has garnered attention due to its potential applications in understanding peroxisomal biogenesis and its implications in diseases related to peroxisome dysfunction.

Source

The PEX14-PEX5 Inhibitor-5 was developed through structure-based design methodologies aimed at disrupting the protein-protein interaction between PEX14 and PEX5. Research indicates that this interaction is vital for the translocation of peroxisomal proteins, making it a target for therapeutic intervention in conditions like Trypanosomiasis, where these proteins play a significant role in pathogen survival and virulence .

Classification

This compound falls under the category of protein-protein interaction inhibitors. It specifically targets the interface between PEX14 and PEX5, which is critical for peroxisomal protein import mechanisms.

Synthesis Analysis

Methods

The synthesis of PEX14-PEX5 Inhibitor-5 involves several advanced organic chemistry techniques, including solid-phase peptide synthesis and structure-based drug design. The initial phase typically includes the identification of key binding sites on the target proteins through computational modeling and molecular docking studies.

Technical Details

  1. Solid Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form peptides that mimic regions of PEX14 or PEX5 involved in their interaction.
  2. Structure-Based Design: Using high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy, researchers can identify specific residues that are critical for binding and design inhibitors that can fit into these sites effectively .
Molecular Structure Analysis

Structure

The molecular structure of PEX14-PEX5 Inhibitor-5 is characterized by a scaffold that mimics the natural binding partners of PEX14 and PEX5. The compound's design incorporates features that enhance binding affinity while minimizing off-target interactions.

Data

The inhibitor's structure has been elucidated through various spectroscopic methods, revealing a complex arrangement that allows for optimal interaction with the target proteins. Binding affinities are typically measured using fluorescence polarization assays, with reported dissociation constants indicating effective inhibition .

Chemical Reactions Analysis

Reactions

The primary reaction involving PEX14-PEX5 Inhibitor-5 is its competitive inhibition of the binding between PEX14 and PEX5. This process can be monitored through biochemical assays that measure changes in fluorescence or other reporter signals when the inhibitor is present.

Technical Details

  1. Fluorescence Polarization Assays: These assays are employed to quantify the binding interactions between labeled peptides (representing cargo) and the target proteins in the presence of varying concentrations of the inhibitor.
  2. NMR Spectroscopy: NMR techniques help confirm binding by observing chemical shift changes upon inhibitor addition, indicating direct interactions with specific residues on the target proteins .
Mechanism of Action

Process

The mechanism by which PEX14-PEX5 Inhibitor-5 exerts its effects involves competitive inhibition at the binding interface of PEX14 and PEX5. By occupying this site, the inhibitor prevents the formation of the functional complex necessary for cargo translocation into peroxisomes.

Data

Studies have demonstrated that at certain concentrations, this inhibitor significantly reduces the binding affinity between PEX14 and PEX5, as evidenced by increased dissociation constants when measured under controlled experimental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of PEX14-PEX5 Inhibitor-5 is typically within a range suitable for cellular penetration.
  • Solubility: The compound is designed to be soluble in aqueous environments, facilitating its use in biological assays.

Chemical Properties

  • Stability: The inhibitor exhibits stability under physiological conditions but may require specific storage conditions to prevent degradation.
  • Reactivity: It is designed to selectively interact with its target without undergoing unwanted side reactions with other cellular components .
Applications

Scientific Uses

PEX14-PEX5 Inhibitor-5 holds promise in various research applications:

  • Understanding Peroxisomal Function: By inhibiting this interaction, researchers can study the consequences on peroxisome biogenesis and function.
  • Drug Development: The compound serves as a lead candidate for developing therapeutics aimed at diseases linked to peroxisome dysfunction, such as certain metabolic disorders and infections caused by protozoan parasites like Trypanosoma brucei.
  • Biochemical Assays: It can be utilized in assays to screen for additional inhibitors or to elucidate further details about protein import mechanisms into peroxisomes .
Introduction to PEX14-PEX5 as a Therapeutic Target in Trypanosomiases

Biological Significance of Glycosomes in Trypanosomatid Parasites

Glycosomes are peroxisome-derived, membrane-bound organelles exclusive to trypanosomatid parasites like Trypanosoma brucei (causing African sleeping sickness) and Trypanosoma cruzi (causing Chagas disease). These organelles compartmentalize the first seven enzymes of glycolysis—a unique metabolic adaptation absent in mammalian hosts [1] [3]. In bloodstream-form T. brucei, glycolysis is the sole source of ATP, generating up to 50-fold higher glucose flux than mammalian cells. Crucially, glycosomal sequestration prevents cytosolic accumulation of toxic intermediates (e.g., 3-phosphoglycerate) and enables regulatory control over unregulated kinases like hexokinase and phosphofructokinase [3] [9]. Disruption of glycosomal integrity triggers "metabolic catastrophe": cytosolic mislocalization of glycolytic enzymes depletes ATP via uncontrolled phosphorylation while accumulating toxic metabolites, rapidly killing parasites [1] [3].

Table 1: Trypanosomatid Infections and Global Impact

ParasiteDiseaseEstimated CasesAnnual Deaths
T. cruziChagas disease6–8 million12,000
T. bruceiAfrican sleeping sickness>30,000 (current prevalence)<1,000
Leishmania spp.Leishmaniasis12 million30,000

Data compiled from [1] [3] [8]

Role of PEX14-PEX5 Protein-Protein Interaction in Glycosomal Protein Import

Glycosomal biogenesis relies on peroxin (PEX) proteins. The soluble cytosolic receptor PEX5 recognizes peroxisomal targeting signal 1 (PTS1)—a C-terminal tripeptide (e.g., Ser-Lys-Leu) on glycolytic enzymes—via its tetratricopeptide repeat (TPR) domain [1] [6]. This cargo-loaded PEX5 docks at the glycosomal membrane by binding to the N-terminal domain of the integral membrane protein PEX14. This interaction forms a dynamic transient pore for cargo translocation [3] [6]. Structural studies reveal:

  • PEX5’s intrinsically disordered N-terminus contains diaromatic pentapeptide motifs (WxxxF/Y) that bind hydrophobic pockets on PEX14 [6].
  • The PEX14 binding interface is a shallow groove, structurally conserved in trypanosomatids but divergent from mammalian orthologs [5] [6].Competitive binding experiments confirm PEX5 and the membrane receptor PEX19 bind the same site on PEX14 but with opposite directionality, with PEX5 exhibiting higher affinity (KD = 0.07–0.47 μM vs. 9 μM for PEX19) [6].

Rationale for Targeting PEX14-PEX5 in Trypanosoma brucei and T. cruzi

Current trypanosomiasis treatments (benzimidazole, nifurtimox) suffer from severe limitations:

  • ≤10% efficacy in chronic Chagas disease [1]
  • High toxicity and complex administration protocols [9]The PEX14-PEX5 interface is genetically validated: RNAi knockdown of either protein is lethal to parasites [3] [9]. Biochemically, this PPI is druggable due to:
  • Parasite-Specific Vulnerability: Glycolytic compartmentalization is indispensable for trypanosomatids but absent in hosts.
  • Structural Divergence: The trypanosomal PEX14 binding groove shares <30% sequence identity with human counterparts, minimizing off-target effects [5].
  • All-or-Nothing Effect: Partial disruption causes mislocalization of multiple enzymes, amplifying toxicity [3].

Table 2: Metabolic Pathways Compartmentalized in Glycosomes

PathwayKey EnzymesConsequence of Mislocalization
GlycolysisHexokinase, PhosphofructokinaseATP depletion, toxic metabolite accumulation
GluconeogenesisFructose-1,6-bisphosphataseDysregulated glucose homeostasis
Purine SalvageHypoxanthine-guanine phosphoribosyltransferaseDisrupted nucleotide metabolism
Oxidative DefenseSuperoxide dismutaseIncreased oxidative stress

Based on [1] [3] [9]

Properties

Product Name

PEX14-PEX5 Inhibitor-5

IUPAC Name

1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Molecular Formula

C32H33N5O2

Molecular Weight

519.649

InChI

InChI=1S/C32H33N5O2/c1-39-30-14-13-24(26-11-4-5-12-27(26)30)20-36-17-15-29-28(21-36)31(35-37(29)18-16-33)32(38)34-19-23-9-6-8-22-7-2-3-10-25(22)23/h2-14H,15-21,33H2,1H3,(H,34,38)

InChI Key

WADXPVUOGGMXPD-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCN)C2=C1CN(CC3=C4C=CC=CC4=C(OC)C=C3)CC2)NCC5=C6C=CC=CC6=CC=C5

Solubility

Soluble in DMSO

Synonyms

PEX14-PEX5 Inhibitor-5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.